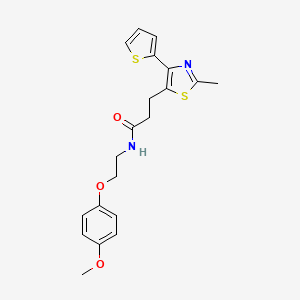

N-(2-(4-methoxyphenoxy)ethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

CAS No.: 1017662-80-4

Cat. No.: VC11954191

Molecular Formula: C20H22N2O3S2

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1017662-80-4 |

|---|---|

| Molecular Formula | C20H22N2O3S2 |

| Molecular Weight | 402.5 g/mol |

| IUPAC Name | N-[2-(4-methoxyphenoxy)ethyl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide |

| Standard InChI | InChI=1S/C20H22N2O3S2/c1-14-22-20(17-4-3-13-26-17)18(27-14)9-10-19(23)21-11-12-25-16-7-5-15(24-2)6-8-16/h3-8,13H,9-12H2,1-2H3,(H,21,23) |

| Standard InChI Key | UXQRMHWFHFQHFA-UHFFFAOYSA-N |

| SMILES | CC1=NC(=C(S1)CCC(=O)NCCOC2=CC=C(C=C2)OC)C3=CC=CS3 |

| Canonical SMILES | CC1=NC(=C(S1)CCC(=O)NCCOC2=CC=C(C=C2)OC)C3=CC=CS3 |

Introduction

Structural Overview

The compound can be described as follows:

-

Core Structure: It features a thiazole ring substituted with a methyl group and a thiophene moiety. This heterocyclic core is connected to a propanamide chain.

-

Side Chains: The propanamide chain is further modified with a 4-methoxyphenoxyethyl group.

-

Key Functional Groups:

-

Ether (-O-) in the methoxyphenoxyethyl group.

-

Amide (-CONH-) in the propanamide backbone.

-

Heterocycles: Thiazole and thiophene rings.

-

Molecular Formula:

CHNOS

Structural Representation:

The molecule integrates aromaticity from the phenoxy and thiophene groups, contributing to its stability and potential reactivity.

Synthesis Pathway

A plausible synthetic route for this compound involves:

-

Preparation of the Thiazole Core:

-

Start with a thiophene derivative and react it with precursors like α-haloketones and thiourea to form the thiazole ring.

-

Introduce the methyl group via alkylation.

-

-

Formation of the Propanamide Chain:

-

React the thiazole derivative with acrylamide or similar compounds under controlled conditions to form the amide linkage.

-

-

Attachment of the Methoxyphenoxyethyl Group:

-

Use a Williamson ether synthesis approach, reacting 4-methoxyphenol with ethylene oxide or an ethyl halide derivative to form the side chain.

-

Couple this side chain to the amide backbone using nucleophilic substitution or amidation reactions.

-

Reaction Conditions:

-

Solvents: Dimethylformamide (DMF), ethanol.

-

Catalysts: Potassium carbonate or triethylamine for base-catalyzed steps.

-

Temperature: Moderate heating (50–80°C) for coupling reactions.

Potential Applications

This compound's structure suggests it may have applications in pharmaceuticals or materials science:

-

Pharmaceutical Potential:

-

The thiazole and thiophene moieties are common in bioactive molecules, including anti-inflammatory, antimicrobial, and anticancer agents.

-

The amide group enhances solubility and bioavailability.

-

-

Molecular Docking Studies:

-

Computational studies could explore its binding affinity to enzymes like 5-lipoxygenase (5-LOX), which is implicated in inflammatory pathways.

-

-

Material Science:

-

The aromatic ether linkage may provide thermal stability, making it useful in polymer synthesis or as a precursor for advanced materials.

-

Analytical Characterization

To confirm its structure, the following techniques would be employed:

| Technique | Purpose | Expected Outcome |

|---|---|---|

| NMR Spectroscopy | Identify proton (H) and carbon (C) environments | Peaks for methoxy (-OCH) and aromatic protons |

| Mass Spectrometry | Determine molecular weight | Peak at m/z = 380 (approximate value) |

| IR Spectroscopy | Confirm functional groups | Bands for C=O (amide), C-O (ether), C-S (thiazole) |

| X-Ray Crystallography | Verify 3D molecular structure | Bond angles and torsional conformations |

Challenges and Future Directions

-

Synthetic Challenges:

-

Ensuring regioselectivity during thiazole formation.

-

Avoiding side reactions during etherification.

-

-

Future Research:

-

Investigate biological activity through in vitro assays.

-

Optimize synthesis for scalability and environmental sustainability.

-

This compound represents a promising candidate for further exploration due to its structural complexity and potential applications in diverse fields such as medicinal chemistry and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume